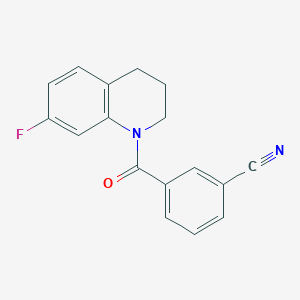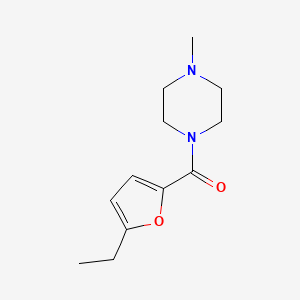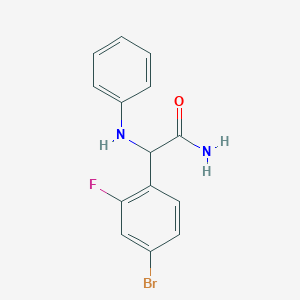
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile, also known as FQBC, is a quinoline-based compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell survival and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, this compound may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to have other biochemical and physiological effects. Studies have found that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile is its high purity and yield, which makes it a reliable and efficient compound for use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound's potential applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy.
Conclusion:
In conclusion, this compound is a quinoline-based compound that has shown promise in scientific research, particularly in the field of cancer research. Its high yield and purity make it a reliable and efficient compound for use in laboratory experiments. Future research on this compound may lead to the development of new therapies for a variety of diseases, including cancer and neurological disorders.
Métodos De Síntesis
The synthesis of 3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile involves the reaction of 7-fluoro-3,4-dihydroquinoline-1(2H)-one with benzoyl chloride and potassium cyanide in the presence of a base. The resulting product is then treated with 4-chlorobenzonitrile to yield this compound. This method has been reported to have a high yield and purity, making it a reliable and efficient way to synthesize this compound for research purposes.
Aplicaciones Científicas De Investigación
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have found that this compound exhibits anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(7-fluoro-3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-7-6-13-5-2-8-20(16(13)10-15)17(21)14-4-1-3-12(9-14)11-19/h1,3-4,6-7,9-10H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGFTZCONCKXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)


![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)